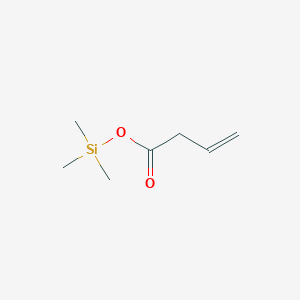

3-Butenoic acid, trimethylsilyl ester

Description

Contextual Significance of Trimethylsilyl (B98337) Esters in Organic Synthesis

The utility of trimethylsilyl esters in organic synthesis is multifaceted. Primarily, the trimethylsilyl group serves as an effective protecting group for the carboxylic acid functionality. researchgate.net This protection is crucial in multi-step syntheses where the acidic proton of a carboxylic acid could interfere with desired reactions at other sites in the molecule. The TMS group is readily introduced and can be cleaved under mild conditions, a desirable characteristic for any protecting group. researchgate.net

Furthermore, the presence of the silyl (B83357) group can modify the reactivity of the molecule. Silyl esters have been utilized as reactive intermediates in a range of chemical reactions, including amidations, esterifications, and reductions. worktribe.comcore.ac.uk Their unique electronic and steric properties can influence the outcome of these reactions, often leading to high yields and selectivity. nih.gov

Overview of Alpha, Beta, Gamma, Delta Unsaturated Systems Bearing Trimethylsilyl Groups

Unsaturated systems are categorized based on the position of the carbon-carbon double bond relative to a functional group, in this case, the carbonyl of the ester.

Alpha, Beta (α,β)-Unsaturated Systems: The double bond is between the α and β carbons. These systems are conjugated, leading to specific reactivity patterns, such as Michael additions.

Beta, Gamma (β,γ)-Unsaturated Systems: The double bond is between the β and γ carbons.

Gamma, Delta (γ,δ)-Unsaturated Systems: The double bond is between the γ and δ carbons. 3-Butenoic acid, trimethylsilyl ester, also known as trimethylsilyl vinylacetate, falls into this category.

The position of the unsaturation in relation to the silyl ester group dictates the molecule's reactivity. For instance, γ,δ-unsaturated esters can undergo ontosight.aiontosight.ai sigmatropic rearrangements, a powerful tool for forming new carbon-carbon bonds. stackexchange.com

Scope and Research Trajectory for this compound Analogues

While specific research on this compound is limited, the study of its analogues provides a clear indication of its potential research trajectory. Research in this area generally focuses on:

Development of novel synthetic methodologies: Exploring new and efficient ways to synthesize these esters.

Investigation of their reactivity: Understanding how these molecules behave in various chemical reactions to create new functional groups and molecular frameworks.

Application in total synthesis: Utilizing these compounds as building blocks in the synthesis of complex natural products and other target molecules.

The study of analogues such as other silyl esters of unsaturated acids and related vinylsilanes continues to be an active area of research, suggesting that the chemistry of this compound holds untapped potential for synthetic innovation.

Chemical and Physical Properties

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₇H₁₄O₂Si | Based on the structure of 3-butenoic acid and a trimethylsilyl group. |

| Molecular Weight | 158.27 g/mol | Calculated from the molecular formula. |

| Boiling Point | Estimated to be in the range of 130-160 °C | Based on the boiling points of similar trimethylsilyl esters and the parent carboxylic acid. |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Insoluble in water. | General solubility characteristics of nonpolar organic compounds. |

Synthesis and Reactivity

General methods for the synthesis of trimethylsilyl esters involve the reaction of the corresponding carboxylic acid with a silylating agent. For this compound, a plausible synthetic route would be the reaction of 3-butenoic acid with a trimethylsilylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

The reactivity of this compound is expected to be dictated by the two main functional groups: the silyl ester and the terminal alkene.

Reactions at the Silyl Ester: The silyl ester can be readily cleaved to regenerate the carboxylic acid. It can also serve as an acylating agent in the presence of a Lewis acid catalyst. nist.gov

Reactions at the Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation. The hydroboration of unsaturated trimethylsilyl esters, followed by oxidation, provides a convenient route to hydroxy-functionalized carboxylic acids. researchgate.net

Spectroscopic Data Interpretation

Although specific spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on its structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A singlet around 0.2-0.3 ppm corresponding to the nine protons of the trimethylsilyl group. - Signals in the vinylic region (around 5-6 ppm) for the protons on the double bond. - A signal for the α-protons adjacent to the carbonyl group. |

| ¹³C NMR | - A signal for the methyl carbons of the trimethylsilyl group near 0 ppm. - Signals for the sp² carbons of the double bond. - A signal for the carbonyl carbon of the ester. |

| IR Spectroscopy | - A strong C=O stretching frequency for the ester carbonyl, typically around 1720-1740 cm⁻¹. - C=C stretching frequency for the alkene. - Si-O stretching frequency. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight. - Characteristic fragmentation patterns, including the loss of a methyl group from the trimethylsilyl moiety. |

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl but-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLWVYLLRXIFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465352 | |

| Record name | 3-Butenoic acid, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-54-5 | |

| Record name | 3-Butenoic acid, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Trimethylsilyl Butenoates

Nucleophilic and Electrophilic Reactivity of Unsaturated Trimethylsilyl (B98337) Esters

Unsaturated trimethylsilyl esters, such as trimethylsilyl 3-butenoate, serve as important intermediates in organic synthesis. Their reactivity is primarily governed by the interplay between the silyl (B83357) enol ether functionality and the ester group. This dual nature allows them to react with a variety of electrophiles and nucleophiles, leading to the formation of diverse molecular architectures.

Trimethylsilyl 3-butenoate, functioning as a silyl enol ether, exhibits nucleophilic character at the α-carbon. This allows it to readily react with carbonyl electrophiles like aldehydes and ketones in what is known as a Mukaiyama aldol (B89426) addition. youtube.com This reaction typically proceeds through a six-membered cyclic transition state, especially in the presence of a Lewis acid catalyst, which coordinates to the carbonyl oxygen, enhancing its electrophilicity. pressbooks.publibretexts.org The nucleophilic attack by the silyl enol ether on the activated carbonyl carbon leads to the formation of a β-silyloxy ester. youtube.compressbooks.pub Subsequent hydrolysis of the silyl ether yields the corresponding β-hydroxy ester.

The general mechanism involves the following steps:

Activation of the carbonyl electrophile by a Lewis acid. libretexts.org

Nucleophilic attack of the silyl enol ether on the activated carbonyl carbon. pressbooks.pub

Formation of a tetrahedral intermediate.

Silyl group transfer from the enol ether oxygen to the carbonyl oxygen, forming a β-silyloxy ester.

Hydrolysis to afford the β-hydroxy ester.

This reaction is highly valuable for the construction of carbon-carbon bonds and the synthesis of polyketide natural products.

While the α-position is the typical site of nucleophilic attack for silyl enol ethers, the extended conjugation in trimethylsilyl 3-butenoate allows for regioselective reactions at the γ-position. This reactivity is characteristic of extended enolates, where the negative charge can be delocalized over a larger system. Deprotonation of the α-carbon of trimethylsilyl 3-butenoate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a dienolate. This dienolate can then react with various electrophiles, such as alkyl halides, at the γ-position.

This γ-alkylation is a powerful tool for the synthesis of γ-substituted butenoic acids and their derivatives. The regioselectivity (α vs. γ-alkylation) can often be controlled by the choice of reaction conditions, including the base, solvent, and temperature. Hard electrophiles tend to react at the more charge-dense α-position, while softer electrophiles often favor the γ-position.

Cycloaddition and Annulation Reactions

The unsaturated nature of trimethylsilyl 3-butenoate makes it an excellent substrate for various cycloaddition and annulation reactions, providing access to a wide range of cyclic and heterocyclic compounds.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.comelte.hu In this context, the silyl enol ether moiety of trimethylsilyl 3-butenoate can act as a diene component. More commonly, related compounds like 1-methoxy-3-trimethylsiloxy-buta-1,3-diene (Danishefsky's diene) are used as highly reactive dienes in Diels-Alder reactions. wikipedia.org These electron-rich dienes react readily with electron-deficient dienophiles to form cyclohexene (B86901) derivatives. wikipedia.orgmasterorganicchemistry.com The resulting cycloadduct contains a silyl enol ether which can be readily hydrolyzed to a ketone, providing a versatile route to functionalized cyclohexanones.

The endo/exo selectivity of these reactions can be influenced by steric and electronic factors, as well as the use of Lewis acid catalysts. elte.hu

Trimethylsilyl 3-butenoate can also participate in [3+2] cycloaddition reactions, which are a valuable method for constructing five-membered rings. uchicago.edu In these reactions, the double bond of the butenoate acts as the 2π component (dipolarophile), reacting with a 1,3-dipole. Examples of 1,3-dipoles include nitrile oxides, azomethine ylides, and diazoalkanes. mdpi.comnih.gov

For instance, the reaction of trimethylsilyl 3-butenoate with a nitrile oxide would lead to the formation of a silylated isoxazoline. The trimethylsilyl group can influence the regioselectivity of the cycloaddition and can be removed or further functionalized in the product. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanisms and predict the outcomes of these reactions. mdpi.com

The α,β-unsaturated ester functionality of trimethylsilyl 3-butenoate makes it a competent Michael acceptor. organic-chemistry.orgwikipedia.org The conjugate addition of a nucleophile to the β-position initiates a sequence of reactions that can lead to ring formation, a process known as Michael-initiated ring closure (MIRC) or annulation. libretexts.orgresearchgate.net

In a typical sequence, a nucleophile adds to the β-carbon of the butenoate, generating an enolate. This enolate can then participate in an intramolecular cyclization if a suitable electrophilic site is present within the newly introduced nucleophilic component. This strategy is widely used for the construction of five- and six-membered rings. The trimethylsilyl ester group can serve to activate the double bond towards Michael addition and can be readily converted to other functional groups in the final product.

Electron-Transfer Processes and Photochemical Reactivity

The presence of the trimethylsilyl group and the carbon-carbon double bond in trimethylsilyl 3-butenoate gives rise to a rich and varied photochemical reactivity profile. This section delves into the photoinduced electron-transfer reactions and subsequent radical-based transformations that this compound can undergo.

Photoinduced electron transfer (PET) is a fundamental process in organic photochemistry where an electronically excited molecule donates or accepts an electron to or from another molecule. In the context of trimethylsilyl-containing compounds, the silicon atom can significantly influence the course of these reactions. While direct studies on the PET reactions of trimethylsilyl 3-butenoate are not extensively documented, analogies can be drawn from the behavior of structurally related silyl enol ethers and other organosilicon compounds.

The ultraviolet irradiation of systems containing N-trimethylsilylmethyl substituted uracils and pyridones has been shown to result in efficient [2+2]-photocycloaddition reactions. mdpi.com This suggests that the trimethylsilyl group does not hinder, and may even facilitate, such photochemical transformations. It is plausible that upon photoexcitation, trimethylsilyl 3-butenoate could engage in similar cycloaddition reactions with suitable alkenes or other unsaturated partners.

Furthermore, the concept of consecutive photoinduced electron transfer (conPET) and the more recently developed triple-photoinduced electron transfer (tri-PET) highlight the potential for generating highly reactive radical intermediates from stable precursors through multiple photoexcitation events. nih.gov These advanced photoredox catalysis methods could potentially be applied to activate the relatively strong bonds within trimethylsilyl 3-butenoate, opening up novel reaction pathways.

Radical reactions offer a powerful toolkit for carbon-carbon bond formation and functional group interconversions. libretexts.org Trimethylsilyl 3-butenoate, with its reactive double bond and the presence of the silyl group, can participate in a variety of radical-based transformations. The addition of radicals to the double bond is a key reaction pathway. For instance, the radical-based hydrosilylation of olefins using reagents like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) proceeds via the addition of a silyl radical to the double bond to form a carbon-centered radical intermediate. mdpi.com This intermediate then abstracts a hydrogen atom from another molecule of the silane (B1218182) to yield the final product and propagate the radical chain.

In a similar vein, the addition of other carbon- or heteroatom-centered radicals to the double bond of trimethylsilyl 3-butenoate can be envisioned. The regioselectivity of such additions would be governed by the stability of the resulting radical intermediate. Addition at the γ-carbon would lead to a more stabilized α-radical adjacent to the ester group.

Recent advancements in radical chemistry have also explored the trifunctionalization of alkenes, where a radical addition is followed by a migration or cyclization event. nih.gov For example, reactions of α-aryl allyl alcohol trimethylsilyl ethers with gem-bromonitroalkanes under photoredox conditions lead to the formation of α-aryl-γ-nitro ketones through a radical addition-aryl migration sequence. nih.gov This suggests that under appropriate conditions, trimethylsilyl 3-butenoate could undergo similar complex transformations.

| Radical Reagent | Potential Transformation with Trimethylsilyl 3-butenoate | Key Features |

| Tris(trimethylsilyl)silane | Hydrosilylation of the double bond | Anti-Markovnikov addition of a silyl group. mdpi.com |

| Alkyl radicals | C-C bond formation at the double bond | Potential for further radical cascade reactions. |

| Thiyl radicals | Addition to the double bond | Formation of sulfur-containing derivatives. |

Vinylogous Reactivity and Dienolate Chemistry

The concept of vinylogy describes the transmission of electronic effects through a conjugated system. Trimethylsilyl 3-butenoate is a precursor to an O-silyl dienolate, a key intermediate in vinylogous aldol and related reactions, which allows for reactivity at the γ-position.

O-silyl dienolates are typically generated from α,β-unsaturated esters by deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by trapping of the resulting enolate with a silyl halide, most commonly trimethylsilyl chloride (TMSCl). wikipedia.org In the case of trimethylsilyl 3-butenoate, the starting material is already a silyl ester. Deprotonation at the α-position would generate a dienolate, which is in equilibrium with its O-silylated dienolate form.

The geometry of the resulting O-silyl dienolate (E vs. Z) can be influenced by the reaction conditions, including the base, solvent, and temperature. These dienolates are versatile nucleophiles that can react with a wide range of electrophiles. A key feature of silyl dienolates, in contrast to their metal-based counterparts, is their propensity to undergo γ-alkylation. mdpi.com This regioselectivity can be explained by considering the frontier molecular orbitals, where the highest occupied molecular orbital (HOMO) often has a larger coefficient at the γ-carbon. mdpi.com

| Method of Generation | Reactants | Product | Reference |

| Deprotonation/Silylation | α,β-Unsaturated ester, LDA, TMSCl | O-Silyl Dienolate | wikipedia.org |

| Direct Deprotonation | Trimethylsilyl 3-butenoate, Strong Base | O-Silyl Dienolate | Analogous to standard procedures |

The vinylogous Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of an O-silyl dienolate to an aldehyde or ketone, typically promoted by a Lewis acid. numberanalytics.comnih.gov This reaction allows for the construction of δ-hydroxy-α,β-unsaturated carbonyl compounds, which are valuable building blocks in organic synthesis. mdpi.comnih.gov

The reaction of the O-silyl dienolate derived from trimethylsilyl 3-butenoate with an aldehyde would proceed via a six-membered ring transition state when mediated by a Lewis acid. The Lewis acid activates the aldehyde by coordinating to its carbonyl oxygen, making it more electrophilic. The silyl dienolate then attacks the activated aldehyde at its γ-position, leading to the formation of the aldol adduct after silyl group transfer and workup.

The choice of Lewis acid can significantly impact the yield and selectivity of the reaction. Bulky Lewis acids, such as aluminum tris(2,6-diphenylphenoxide) (ATPH), have been shown to be particularly effective in promoting γ-selectivity by sterically blocking the α-position of the dienolate. nih.gov

| Aldehyde | Lewis Acid | Expected Product | Key Features |

| Benzaldehyde | TiCl₄ | Trimethylsilyl 5-hydroxy-5-phenyl-3-pentenoate | Classic Mukaiyama aldol conditions. nih.gov |

| Aliphatic Aldehyde | ATPH | Trimethylsilyl 5-hydroxy-alk-3-enoate | High γ-selectivity with bulky Lewis acids. nih.gov |

Stereochemical Control in Reactions of Trimethylsilyl Butenoates

The vinylogous aldol addition of the O-silyl dienolate derived from trimethylsilyl 3-butenoate to an aldehyde creates two new stereocenters. The control of both the relative and absolute stereochemistry of these centers is a significant challenge and an area of active research.

The diastereoselectivity of the reaction (syn vs. anti) is influenced by the geometry of the dienolate (E vs. Z) and the nature of the Lewis acid and reaction conditions. The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome, where the reaction proceeds through a chair-like transition state.

For achieving high levels of enantioselectivity, chiral Lewis acids or chiral organocatalysts are employed. mdpi.comnih.gov These catalysts can create a chiral environment around the reacting partners, favoring the formation of one enantiomer over the other. For example, copper(II) fluoride (B91410)/Tol-BINAP complexes have been used as chiral Lewis acids in enantioselective vinylogous Mukaiyama aldol reactions. mdpi.com Organocatalytic approaches, using chiral amines or phosphoric acids, have also emerged as powerful methods for controlling the stereochemistry of these transformations. mdpi.com The development of highly stereoselective methods for the vinylogous aldol reaction of silyl dienolates continues to be a major focus in synthetic organic chemistry, enabling the efficient synthesis of complex, biologically active molecules. numberanalytics.com

Diastereoselective Processes

Diastereoselective reactions of trimethylsilyl butenoates are pivotal in constructing complex molecules with multiple stereocenters. The Mukaiyama aldol reaction, a cornerstone of carbon-carbon bond formation, has been extensively studied in this context. The stereochemical outcome of these reactions is highly dependent on the geometry of the silyl ketene (B1206846) acetal (B89532) (E or Z), the nature of the Lewis acid catalyst, and the structure of the electrophile, typically an aldehyde or an imine. msu.edursc.org

Research has shown that the reaction of silyl ketene acetals derived from butenoates with chiral aldehydes can proceed with high levels of diastereoselectivity. msu.edu The choice of Lewis acid, such as titanium tetrachloride (TiCl4), can significantly influence the syn/anti ratio of the aldol adducts. researchgate.net For instance, TiCl4-mediated aldol reactions of silyl ketene acetals with α-alkoxy aldehydes often exhibit high diastereoselectivity due to chelation control, where the Lewis acid coordinates to both the aldehyde's carbonyl oxygen and the α-alkoxy group, leading to a rigid transition state that favors the formation of one diastereomer. msu.eduwiley-vch.de

In a study on the TiCl4-mediated reaction of the silyl ketene acetal derived from an N-methylephedrine ester with benzaldehyde, the anti-isomer was predominantly formed. The diastereomeric ratio was found to be relatively independent of the silyl ketene acetal double-bond geometry. msu.edu

A notable application of diastereoselective reactions involving silyl ketene acetals is the synthesis of β-lactams. A highly trans-selective [2+2] cycloaddition between silyl ketene acetals and imines has been developed using a phosphonium (B103445) fluoride precatalyst. This method affords trans-β-lactams with excellent diastereomeric ratios (often exceeding 28:1) and high chemical yields. nih.gov The phosphonium cation is believed to act as a Lewis acid, directing the stereochemical course of the reaction. nih.gov

Enantioselective Transformations

The development of catalytic, enantioselective reactions of trimethylsilyl butenoates has opened new avenues for the synthesis of enantioenriched compounds. These transformations typically employ a chiral catalyst, which can be a metal complex or an organocatalyst, to control the absolute stereochemistry of the newly formed stereocenter(s).

Copper-Catalyzed Conjugate Additions:

Copper complexes bearing chiral ligands have emerged as powerful catalysts for the enantioselective conjugate addition of silyl ketene acetals to α,β-unsaturated carbonyl compounds. nih.gov For instance, the reaction of a silyl ketene acetal derived from γ-butyrolactone with various allylic chlorides, catalyzed by a copper complex with a novel mono-picolinamide ligand, provides α-allylated γ-butyrolactones in high yields (up to 96%) and excellent enantioselectivities (up to 95% ee). nih.govcaltech.edu

In a broader study, an efficient copper-catalyzed protocol for the enantioselective addition of a dimethylphenylsilyl group to a wide range of cyclic and acyclic unsaturated ketones, esters, and acrylonitriles has been reported. These reactions, utilizing a monodentate imidazolinium salt as a chiral ligand, proceed in high yields (87–97%) and with high enantiomeric ratios (90:10–99:1 er). nih.gov

Organocatalyzed Reactions:

Organocatalysis has provided a complementary approach to metal-catalyzed enantioselective transformations of trimethylsilyl butenoates. Chiral phosphoric acids, for example, have been successfully employed in the catalytic enantioselective Friedel-Crafts alkylation of indoles with β,γ-unsaturated α-ketimino esters, affording C2-substituted indole (B1671886) derivatives with high enantioselectivities (up to >99% ee). nih.gov

Furthermore, the direct Michael addition of nitroalkanes to nitroalkenes, a challenging transformation, has been achieved with high enantioselectivity using a unique bifunctional 4-dimethylaminopyridine (B28879) (DMAP)-thiourea catalyst. msu.edu This reaction provides access to 1,3-dinitro compounds, which are valuable precursors to 1,3-diamines. msu.edu

The enantioselective Michael addition of aldehydes to nitroethylene, catalyzed by a chiral pyrrolidine (B122466) in the presence of an acidic co-catalyst, offers an efficient route to γ2-amino acids. nih.gov This method demonstrates the power of cooperative catalysis in achieving high enantioselectivity. nih.gov

Applications in Advanced Organic Synthesis

Utility as Versatile Synthetic Intermediates

Trimethylsilyl (B98337) 3-butenoate and its analogs are valuable intermediates in organic synthesis, acting as key components in the assembly of intricate molecular architectures. The presence of both a nucleophilic center at the α-position (via its enolate) and an electrophilic center at the carbonyl carbon, along with the reactivity of the terminal alkene, allows for a diverse range of transformations.

While direct applications of 3-butenoic acid, trimethylsilyl ester in natural product synthesis are not extensively documented, the utility of closely related silylated butenoates is well-established. For instance, compounds like 1-trimethylsilyl 2-methyl 1-propene and 1-trimethylsilyl 3-methyl 1-butene (B85601) have been employed as crucial intermediates in the synthesis of furan-containing natural products. researchgate.net Furthermore, the broader class of silyl-protected butadiyne derivatives, which share structural motifs with silylated butenoates, have seen varied applications in the synthesis of natural products. orgsyn.org These examples underscore the potential of silylated building blocks in the strategic assembly of complex natural molecules.

The synthesis of β-lactams, a core structural motif in many antibiotic drugs, represents a significant area where butenoate-derived synthons are of high importance. nih.govwustl.eduorganic-chemistry.orgnih.gov One of the most prominent methods for β-lactam construction is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.govnih.gov Silyl (B83357) esters of carboxylic acids can serve as precursors to silylketenes, which then react with imines to form the desired β-lactam ring. nih.gov

For example, the reaction of a silylketene with an electron-poor imine, such as n-butyl glyoxylate (B1226380) imine, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), can lead to the formation of a silylated β-lactam. nih.gov This strategy highlights the potential of trimethylsilyl 3-butenoate to act as a precursor for the synthesis of substituted β-lactams, which are valuable scaffolds in pharmaceutical research. The enzymatic kinetic resolution of racemic β-lactams is another critical method for producing enantiopure pharmaceutical compounds, particularly for the semisynthesis of taxol and its derivatives. nih.gov

| Reaction Type | Reactants | Product | Significance |

| Staudinger Cycloaddition | Silylketene (from silyl ester) + Imine | β-Lactam | Core reaction for antibiotic synthesis. nih.govnih.gov |

| Asymmetric Synthesis | Chiral Ketenes + Achiral Imines | Enantiopure β-Lactams | Access to stereochemically defined pharmaceutical agents. nih.gov |

Role as Protecting Groups for Carboxyl and Hydroxyl Functionalities

The trimethylsilyl (TMS) group is a widely utilized protecting group for various functionalities, including carboxylic acids and alcohols, due to its ease of installation and removal under specific and often mild conditions.

Silyl esters, such as trimethylsilyl 3-butenoate, provide temporary protection for carboxylic acids. The formation of a silyl ester masks the acidic proton and the reactivity of the carboxyl group, allowing other transformations to be carried out on different parts of the molecule. The stability of silyl esters, much like silyl ethers, is influenced by the steric bulk of the silyl group. researchgate.net While simple trimethylsilyl esters are relatively labile, this feature can be advantageous when only short-term protection is required.

A key advantage of using silyl protecting groups is the availability of a wide range of deprotection methods, which allows for selective removal in the presence of other functional groups. The cleavage of a trimethylsilyl ester can be achieved under various conditions.

Base-catalyzed deprotection is often accomplished using mild conditions, such as potassium carbonate in methanol. enamine.net This method is generally effective for cleaving TMS esters while potentially leaving more robust silyl ethers intact.

Table of Deprotection Methods for Silyl Groups

| Reagent/Condition | Selectivity/Comment |

|---|---|

| K₂CO₃, Methanol | Mild basic condition for TMS ester cleavage. enamine.net |

| HF-Pyridine | Commonly used for selective deprotection of silyl ethers. enamine.net |

Development of Novel Synthetic Methodologies

The unique reactivity of silylated butenoates has led to the development of novel synthetic methods. A notable example is the regioselective coupling of allylic ethers with ethyl 2-trimethylsilyl-3-butenoate. researchgate.netresearchgate.net In the presence of a Lewis acid like titanium tetrachloride (TiCl₄), the reaction occurs selectively at the 4-position (the γ-carbon) of the butenoate. researchgate.netresearchgate.net This type of reaction, which achieves a selective gamma substitution on an α,β-unsaturated ester, showcases the ability of the silyl group to direct reactivity in ways that are not easily achievable with traditional substrates. researchgate.net Such silicon-directed reactivity expands the toolbox of organic chemists, enabling the construction of complex molecules with high precision. usp.br

Catalysis-Enabled Transformations

The presence of the trimethylsilyl group in this compound allows for its participation in a variety of catalysis-enabled transformations. Lewis and Brønsted acids, as well as transition metal complexes, can activate the molecule towards nucleophilic attack or facilitate its involvement in cycloaddition and cross-coupling reactions.

A key transformation involving silyl enol ethers like trimethylsilyl 3-butenoate is the Mukaiyama aldol (B89426) reaction. While specific examples detailing the use of this compound in this context are not extensively documented in readily available literature, the general principle involves the Lewis acid-catalyzed addition of the silyl enol ether to an aldehyde or ketone. This reaction is a powerful method for the formation of β-hydroxy carbonyl compounds. For instance, related silyl ketene acetals are known to undergo aldol additions in the presence of catalysts like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), which can act as both an in situ silylating agent and a Lewis acid catalyst.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.orgnih.gov Silyl enol ethers, including trimethylsilyl 3-butenoate, are potential candidates for such reactions due to their ability to act as nucleophilic partners.

While specific MCRs explicitly employing this compound are not widely reported, its structural motifs suggest potential applications. For example, it could theoretically participate as a four-carbon building block in reactions like a formal [4+2] cycloaddition with a suitable diene, or as a nucleophile in a Mannich-type reaction involving an aldehyde and an amine. The development of novel MCRs is an active area of research, and the reactivity of trimethylsilyl 3-butenoate makes it an intriguing substrate for future investigations in this field.

Contributions to Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound, and its derivatives have shown potential in asymmetric synthesis, primarily through the use of chiral auxiliaries and catalysts to control the stereochemical outcome of reactions.

Chiral Auxiliaries and Catalysts in Butenoate Chemistry

The stereoselective functionalization of butenoate-derived structures can be achieved through the temporary incorporation of a chiral auxiliary. This auxiliary directs the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer. Although direct applications of chiral auxiliaries covalently bonded to this compound are not extensively documented, the principle is well-established with related systems. For example, the diastereoselective Mukaiyama aldol reaction of a chiral ester with various aldehydes has been achieved using a silylated butynol (B8639501) derivative as a chiral auxiliary, highlighting the potential for silyl groups to play a role in stereocontrol. nih.gov

Alternatively, chiral Lewis acids and organocatalysts can be employed to create a chiral environment around the reacting partners, inducing enantioselectivity. nih.gov For instance, chiral Lewis acid complexes can coordinate to the electrophile, directing the nucleophilic attack of the silyl enol ether. Similarly, chiral organocatalysts can activate the reactants through the formation of transient chiral intermediates.

Enantioselective Carbon-Carbon Bond Formations

The formation of new carbon-carbon bonds with control over the absolute stereochemistry is a critical challenge in organic synthesis. The nucleophilic nature of the silyl enol ether in this compound makes it a suitable partner for enantioselective conjugate additions (Michael additions) and aldol-type reactions. mdpi.comnih.gov

In a representative enantioselective conjugate addition, a chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, activates an α,β-unsaturated carbonyl compound towards nucleophilic attack by the silyl enol ether. The chiral environment provided by the catalyst ensures that the addition occurs preferentially from one face, leading to an enantiomerically enriched product. While specific data for this compound in such reactions is scarce in the literature, the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated systems is a well-developed field, suggesting the feasibility of such transformations. nitech.ac.jpresearchgate.net

Similarly, in asymmetric aldol reactions, a chiral Lewis acid can coordinate to an aldehyde, rendering it more electrophilic and creating a chiral pocket that directs the approach of the silyl enol ether. This leads to the formation of a β-hydroxy ester with high enantiomeric purity. The development of new chiral catalysts for these transformations is an ongoing area of research with the potential to further expand the synthetic utility of versatile reagents like this compound.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including derivatized compounds like 3-butenoic acid, trimethylsilyl (B98337) ester. While specific spectral data for this exact ester is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be inferred from the analysis of its constituent parts: the trimethylsilyl (TMS) group and the 3-butenoate moiety.

In ¹H NMR spectroscopy, the nine protons of the trimethylsilyl group would be expected to produce a strong singlet signal at approximately 0.0 ppm, which is the standard reference for this technique. docbrown.infochemicalbook.com The protons of the 3-butenoate portion of the molecule would exhibit more complex splitting patterns. For instance, in the related compound methyl 3-butenoate, the terminal vinyl protons show signals between 5.0 and 6.0 ppm, while the protons on the carbon adjacent to the carbonyl group appear around 3.0 ppm. nih.gov

In ¹³C NMR spectroscopy, the carbon atoms of the trimethylsilyl group would produce a signal at a chemical shift close to 0.0 ppm. docbrown.infodocbrown.info The carbonyl carbon of the ester group would be expected to resonate downfield, typically in the range of 170-180 ppm. The sp² hybridized carbons of the vinyl group would appear between approximately 115 and 140 ppm. nih.govdocbrown.info

Mass Spectrometry (MS) Techniques for Molecular Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of compounds, providing insights into their structure. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for the identification and quantification of volatile compounds like 3-butenoic acid, trimethylsilyl ester.

Table 1: Prominent Mass-to-Charge Ratios (m/z) for Trimethylsilyl 3-trimethylsilyloxybut-3-enoate

| m/z (mass-to-charge ratio) | Relative Intensity |

| Top Peak | Not specified |

| 2nd Highest | 147 |

| 3rd Highest | 231 |

Data sourced from PubChem for a related compound and may not represent the exact fragmentation of this compound. nih.gov

The fragment at m/z 147 is characteristic of a rearrangement product of the trimethylsilyl group. The fragmentation pattern of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragments resulting from the loss of the trimethylsilyl group or parts of the butenoate chain.

Chromatographic Separations and Quantification (GC, HPLC, UPLC)

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. Gas chromatography (GC) is the most common method employed for the analysis of this volatile derivative. nih.gov

The use of GC is predicated on the conversion of the non-volatile 3-butenoic acid to its TMS ester, which enhances its volatility and improves its chromatographic behavior, leading to sharper peaks and better separation. nih.gov GC analysis is typically performed on non-polar capillary columns, such as those with a DB-5 or similar stationary phase. wordpress.com The temperature of the GC oven is programmed to ramp up over the course of the analysis to ensure the efficient elution of the compound.

While High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of a wide range of organic compounds, they are less commonly used for the direct analysis of the highly volatile this compound. These methods are more suited for the analysis of the underivatized acid or other less volatile derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester and vinyl groups.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. The C=C stretching vibration of the vinyl group would be expected to absorb in the 1640-1680 cm⁻¹ region. Additionally, the Si-O bond of the trimethylsilyl ester group would exhibit a strong absorption band, which for related silyl (B83357) ethers and silanols can be observed in the range of 600-1100 cm⁻¹. jkps.or.kr The C-H stretching vibrations of the vinyl group would appear above 3000 cm⁻¹, while the C-H stretches of the methyl groups on the silicon atom would be observed just below 3000 cm⁻¹. nist.govnist.gov

Advanced Derivatization Techniques for Enhanced Analysis (e.g., Trimethylsilylation)

Derivatization is a crucial step in the analysis of many organic acids, including 3-butenoic acid, by gas chromatography. The process of trimethylsilylation involves the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group. chemicalbook.comnih.gov This chemical modification results in the formation of this compound, a compound that is more volatile and thermally stable than its parent acid. wordpress.com

The increased volatility allows for analysis by GC, while the enhanced stability prevents the compound from degrading at the high temperatures often used in the GC injector and column. wordpress.com Common silylating agents used for this purpose include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net The derivatization reaction is typically carried out by heating the sample with the silylating reagent in a suitable solvent prior to injection into the GC-MS system. nih.gov This derivatization not only enables GC analysis but also often leads to more reproducible and sensitive measurements. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

There are no published studies that have employed Density Functional Theory (DFT) to investigate the reaction mechanisms of 3-butenoic acid, trimethylsilyl (B98337) ester. Such studies would be invaluable for understanding the intricacies of its chemical transformations, including cycloadditions, aldol-type reactions, or other processes where this compound might serve as a reactant or intermediate. DFT calculations could provide detailed information on the geometries of reactants, transition states, and products, as well as the associated energy changes along the reaction pathway.

Molecular Electron Density Theory (MEDT) for Reactivity Prediction

Similarly, the application of Molecular Electron Density Theory (MEDT) to predict the reactivity of 3-butenoic acid, trimethylsilyl ester has not been reported in the scientific literature. MEDT analysis, which focuses on the changes in electron density to understand chemical reactivity, could offer significant insights into the nucleophilic or electrophilic character of this silyl (B83357) ester and predict its behavior in various chemical reactions.

Stereochemical Outcome Prediction and Rationalization

The prediction and rationalization of stereochemical outcomes are crucial in synthetic chemistry. However, no computational studies have been conducted to predict or explain the stereoselectivity of reactions involving this compound. Theoretical models could be employed to understand the factors governing the formation of specific stereoisomers, which is essential for the design of stereoselective syntheses.

Future Research Directions and Emerging Applications

Exploration of New Reactivity Modes

The unique combination of a silyl (B83357) enol ether-like moiety and an α,β-unsaturated ester system within trimethylsilyl (B98337) 3-butenoate opens avenues for exploring novel chemical transformations. Silyl enol ethers are known as mild, neutral nucleophiles that can react with a range of electrophiles. wikipedia.org Future research is poised to investigate analogous reactivity for trimethylsilyl 3-butenoate.

One promising area is its use in Mukaiyama-type aldol (B89426) and Michael additions. In these reactions, the silyl enol ether part of the molecule could react with aldehydes, ketones, or other Michael acceptors in the presence of a Lewis acid catalyst. rsc.orgcapes.gov.br This would provide a direct route to functionalized δ-hydroxy or δ-keto esters, which are valuable intermediates in the synthesis of complex organic molecules. The regioselectivity of these additions, whether at the α- or γ-position to the ester, will be a key area of investigation.

Furthermore, the double bond in trimethylsilyl 3-butenoate could participate in various cycloaddition reactions. For instance, Diels-Alder reactions with suitable dienes could lead to the formation of complex cyclic structures containing a silyl ester functionality. The stereochemical outcome of such reactions would be of significant interest. Additionally, the potential for radical additions to the double bond, initiated by photoredox catalysis, could offer new pathways for carbon-carbon and carbon-heteroatom bond formation. researchgate.net

The silylperoxidation of α,β-unsaturated carbonyl compounds, a copper-catalyzed reaction, presents another intriguing possibility. acs.org Applying this methodology to trimethylsilyl 3-butenoate could yield silicon-containing peroxy products, which are of interest for their unique chemical properties and potential applications in organic synthesis.

A summary of potential new reactivity modes is presented in the table below:

| Reaction Type | Potential Electrophile/Reagent | Potential Product Class | Key Research Focus |

| Mukaiyama Aldol Addition | Aldehydes, Ketones | δ-Hydroxy Esters | Regio- and stereoselectivity |

| Mukaiyama-Michael Addition | α,β-Unsaturated Carbonyls | Functionalized Esters | Catalyst development, substrate scope |

| Diels-Alder Reaction | Dienes | Cyclic Silyl Esters | Diastereoselectivity, functional group tolerance |

| Radical Addition | Alkyl Radicals, etc. | Functionalized Silyl Esters | Initiation methods, regioselectivity |

| Silylperoxidation | Peroxides, Silyl Source | Silicon-Containing Peroxides | Catalyst optimization, product stability |

Development of Sustainable Synthetic Routes

The traditional synthesis of organosilicon compounds often involves energy-intensive processes and the use of stoichiometric reagents, which can generate significant waste. nih.govacs.org A key future research direction for trimethylsilyl 3-butenoate will be the development of more sustainable synthetic methodologies.

One promising approach is the utilization of hydrosilanes as silylating agents. mdpi.com These reagents are generally more stable to moisture and easier to handle than chlorosilanes, and their reactions often produce fewer byproducts. mdpi.com Research into catalytic methods for the dehydrogenative coupling of 3-butenoic acid with hydrosilanes could provide a greener route to the desired silyl ester. Cobalt-based catalysts have shown promise in the synthesis of other alkoxysilanes via this method, offering a potential starting point for investigation. nih.govnih.gov

Another avenue for sustainable synthesis is the use of biocatalysis. While no natural enzymes are known to synthesize organosilicon compounds, directed evolution and protein engineering are opening up new possibilities. nih.govacs.org Enzymes could potentially be engineered to catalyze the esterification of 3-butenoic acid with a silicon-containing alcohol or, more ambitiously, to directly catalyze the silylation of the carboxylic acid.

The table below outlines potential sustainable synthetic strategies:

| Synthetic Strategy | Key Reagents/Catalysts | Advantages | Research Challenges |

| Dehydrogenative Coupling | 3-Butenoic Acid, Hydrosilane, Co-catalyst | Atom economy, milder conditions | Catalyst development, selectivity |

| Biocatalytic Esterification | 3-Butenoic Acid, Silyl Alcohol, Lipase/Esterase | Mild conditions, high selectivity | Enzyme stability and specificity |

| Direct Biocatalytic Silylation | 3-Butenoic Acid, Silylating Agent, Engineered Enzyme | Potentially highly efficient and selective | Engineering of novel enzyme function |

Integration into Flow Chemistry and Automation

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions. nih.govyoutube.com The integration of the synthesis and subsequent reactions of trimethylsilyl 3-butenoate into flow chemistry systems is a significant area for future development.

The synthesis of esters, including silyl esters, has been successfully demonstrated in flow reactors, often with improved efficiency and shorter reaction times compared to batch methods. lpp-group.comoup.comacs.org A continuous flow process for the production of trimethylsilyl 3-butenoate could be developed, potentially using immobilized catalysts to further enhance sustainability and ease of operation.

Furthermore, the unique reactivity of trimethylsilyl 3-butenoate could be harnessed in multi-step flow syntheses. For example, the in-situ generation of the silyl ester followed by an immediate downstream reaction, such as a Mukaiyama-Michael addition, could be performed in a continuous flow setup. This would minimize the handling of potentially sensitive intermediates and allow for precise control over reaction conditions. researchgate.net Automation and high-throughput screening in flow systems could also be employed to rapidly optimize reaction conditions and explore the full synthetic potential of this versatile building block.

Key areas for research in this domain include:

| Flow Chemistry Application | Potential Advantages | Technical Considerations |

| Continuous Synthesis | Increased safety, scalability, higher throughput | Reactor design, catalyst stability, solvent choice |

| Multi-step Telescoped Reactions | Reduced workup, minimized side reactions | Reaction kinetics compatibility, inter-stage purification |

| Automated Reaction Optimization | Rapid screening of parameters, data-driven discovery | Integration of analytical tools (e.g., in-line NMR, IR) |

Bio-inspired Transformations and Biocatalysis

The field of biocatalysis is increasingly looking towards the transformation of non-natural substrates, including organosilicon compounds. nih.govacs.org While the direct enzymatic synthesis of trimethylsilyl 3-butenoate is a long-term goal, other bio-inspired transformations and biocatalytic applications are more immediately conceivable.

One area of interest is the enzymatic hydrolysis of the silyl ester. Hydrolases, such as lipases and esterases, are known to cleave ester bonds with high selectivity, often under mild, aqueous conditions. acsgcipr.org The selective enzymatic deprotection of the trimethylsilyl group in the presence of other sensitive functional groups could be a valuable synthetic tool. Research in this area would involve screening various hydrolases for their activity and selectivity towards trimethylsilyl 3-butenoate. The development of spectrophotometric assays could aid in the high-throughput screening of potential biocatalysts. nih.gov

Furthermore, the carbon-carbon double bond of trimethylsilyl 3-butenoate could be a substrate for various enzymatic transformations. For instance, ene-reductases could be employed for the stereoselective reduction of the double bond, leading to chiral silyl esters. Baeyer-Villiger monooxygenases could potentially oxidize the molecule at the allylic position. The compatibility of the silyl ester group with these enzymatic systems would be a key factor to investigate.

The table below summarizes potential bio-inspired transformations:

| Biocatalytic Transformation | Enzyme Class | Potential Product | Key Research Area |

| Selective Hydrolysis | Lipases, Esterases | 3-Butenoic Acid | Enzyme screening, enantioselectivity |

| Stereoselective Reduction | Ene-Reductases | Chiral Saturated Silyl Ester | Substrate acceptance, stereochemical control |

| Allylic Oxidation | Monooxygenases | Hydroxylated Silyl Ester | Regio- and stereoselectivity |

Material Science and Polymerization Applications

The presence of a polymerizable double bond and a reactive silyl group makes trimethylsilyl 3-butenoate a highly attractive monomer for the synthesis of novel silicon-containing polymers. acs.orgacs.orgacs.org These polymers could exhibit unique properties, such as thermal stability, degradability, and tailored surface characteristics.

Future research will likely focus on the polymerization of trimethylsilyl 3-butenoate through various mechanisms, including free radical polymerization, anionic polymerization, and ring-opening metathesis polymerization (ROMP) if incorporated into a cyclic structure. nih.govnih.gov The resulting polymers would contain pendant silyl ester groups, which could be further modified post-polymerization. For example, hydrolysis of the silyl esters could yield polymers with carboxylic acid functionalities, which could be used for drug delivery or as ion-exchange resins.

Copolymerization of trimethylsilyl 3-butenoate with other monomers offers a route to a wide range of materials with tunable properties. For instance, copolymerization with styrene (B11656) or acrylates could lead to new classes of hybrid organic-inorganic materials. The silyl groups within the polymer could also act as crosslinking sites, allowing for the formation of robust polymer networks. wikipedia.org The synthesis of silyl-modified polymers is an active area of research for applications in sealants and adhesives. wikipedia.org

Potential applications in materials science are outlined in the table below:

| Polymerization Strategy | Resulting Polymer Type | Potential Applications | Research Focus |

| Homopolymerization | Poly(trimethylsilyl 3-butenoate) | Precursor to functional polymers | Control of molecular weight and architecture |

| Copolymerization | Hybrid Organic-Inorganic Polymers | Coatings, adhesives, biocompatible materials | Monomer reactivity ratios, material properties |

| Post-polymerization Modification | Carboxylic Acid-Functionalized Polymers | Drug delivery, smart materials, ion-exchange | Efficiency and selectivity of deprotection |

Q & A

Q. What are the standard synthetic methods for preparing 3-Butenoic acid, trimethylsilyl ester?

The synthesis involves silylation of 3-butenoic acid using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine under anhydrous conditions. This method ensures protection of the carboxylic acid group, with reaction parameters (e.g., temperature, solvent) optimized to prevent hydrolysis and maximize yield. Analogous protocols for silyl ester formation highlight the importance of inert atmospheres and moisture-free environments .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Gas chromatography-mass spectrometry (GC-MS) is essential for determining molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the silyl group attachment and carbon backbone. Reference spectra from authoritative databases like NIST provide benchmarks for validation .

Q. How is this compound typically derivatized for analytical applications?

Derivatization often employs MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide) with 1% trimethylchlorosilane (TMCS) as a catalyst in pyridine. This protocol ensures complete silylation of acidic protons, enhancing volatility for GC-MS analysis. Reaction conditions (e.g., 60°C for 30 minutes) are tailored to substrate reactivity .

Advanced Research Questions

Q. How can researchers address inconsistencies in GC-MS data for trimethylsilyl derivatives in metabolomic studies?

Contradictions may arise from incomplete derivatization, matrix interference, or isomer co-elution. Strategies include:

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH conditions?

Stability studies should:

- Use buffered solutions across a pH range (e.g., 2–10) to simulate biological or environmental conditions.

- Monitor degradation via HPLC or GC-MS at timed intervals.

- Include controls with non-silylated analogs to isolate hydrolysis effects. Data interpretation should account for silyl group lability in acidic/basic media .

Q. How does the detection of this compound in biological samples inform metabolic pathway analysis?

As a derivatized metabolite, its presence indicates endogenous 3-butenoic acid, which may participate in lipid metabolism or microbial pathways. Researchers should:

Q. What advanced computational tools aid in predicting the reactivity of this compound in organic synthesis?

Density functional theory (DFT) calculations can model silyl group stability and reaction pathways. Software like Gaussian or ORCA predicts activation energies for hydrolysis or nucleophilic substitution, guiding experimental design. Molecular docking studies may also explore interactions in catalytic systems .

Methodological Insights

- Sample Preparation : For trace analysis, solid-phase microextraction (SPME) coupled with derivatization improves sensitivity in complex matrices like serum or plant extracts .

- Data Interpretation : Use spectral deconvolution tools (e.g., AMDIS) to resolve overlapping peaks in GC-MS chromatograms, particularly for isomers or co-eluting metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.